molecular formula C26H29NO3 B11432283 (3E)-6-(butan-2-yl)-3-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-(butan-2-yl)-3-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11432283
M. Wt: 403.5 g/mol
InChI Key: LVHUGDDGRPNPCA-JLPGSUDCSA-N
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Description

(3E)-6-(butan-2-yl)-3-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a benzoxazinone core, a butan-2-yl side chain, and a cyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-(butan-2-yl)-3-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazinone core, followed by the introduction of the butan-2-yl side chain and the cyclohexylphenyl group through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-(butan-2-yl)-3-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone core or the cyclohexylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3E)-6-(butan-2-yl)-3-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-6-(butan-2-yl)-3-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-6-(butan-2-yl)-3-[2-(4-phenylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
  • (3E)-6-(butan-2-yl)-3-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-thione

Uniqueness

Compared to similar compounds, (3E)-6-(butan-2-yl)-3-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one exhibits unique structural features that may contribute to its distinct biological and chemical properties. The presence of the cyclohexylphenyl group, for instance, can influence its binding affinity to molecular targets and its overall stability.

Properties

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

6-butan-2-yl-3-[(Z)-2-(4-cyclohexylphenyl)-2-hydroxyethenyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C26H29NO3/c1-3-17(2)21-13-14-25-22(15-21)27-23(26(29)30-25)16-24(28)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h9-18,28H,3-8H2,1-2H3/b24-16-

InChI Key

LVHUGDDGRPNPCA-JLPGSUDCSA-N

Isomeric SMILES

CCC(C)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)C4CCCCC4)\O

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=C(C=C3)C4CCCCC4)O

Origin of Product

United States

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